molecular formula C8H9NO2S B3081921 (E)-Ethyl 3-(thiazol-4-yl)acrylate CAS No. 111601-00-4

(E)-Ethyl 3-(thiazol-4-yl)acrylate

Cat. No.: B3081921
CAS No.: 111601-00-4
M. Wt: 183.23 g/mol
InChI Key: IKQZBGNZLXTBGQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 3-(thiazol-4-yl)acrylate is an organic compound with the molecular formula C8H9NO2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to an acrylate moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(thiazol-4-yl)acrylate typically involves the reaction of ethyl acrylate with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiazole, followed by the addition of ethyl acrylate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(thiazol-4-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(E)-Ethyl 3-(thiazol-4-yl)acrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 3-(thiazol-2-yl)acrylate
  • Methyl 3-(thiazol-4-yl)acrylate
  • Ethyl 3-(benzothiazol-2-yl)acrylate

Comparison: (E)-Ethyl 3-(thiazol-4-yl)acrylate is unique due to the position of the thiazole ring and the configuration of the double bond. This configuration can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl (E)-3-(1,3-thiazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h3-6H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQZBGNZLXTBGQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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